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Compound of Interest

Compound Name: trans-2-Nonen-1-ol

Cat. No.: B1238338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthesis of trans-2-Nonen-1-ol, a
C9 green leaf volatile (GLV) produced by plants, primarily in response to biotic and abiotic

stress. This compound, along with its aldehyde precursor, trans-2-nonenal, contributes to the

characteristic "green" aroma of many fruits and vegetables and plays a significant role in plant

defense signaling. This guide details the core metabolic pathway, presents quantitative data on

key enzymes, provides detailed experimental protocols for analysis, and visualizes the involved

processes.

Core Biosynthesis Pathway: The 9-Lipoxygenase
Branch of the Oxylipin Pathway
The formation of trans-2-Nonen-1-ol is a multi-step enzymatic cascade initiated by the release

of fatty acids from cell membranes. The pathway is a specific branch of the broader oxylipin

pathway, which is responsible for producing a wide array of signaling and defense molecules in

plants.[1][2] The synthesis is primarily triggered by physical damage, such as wounding or

herbivory, which disrupts cell membranes and allows enzymes to access their substrates.[2]

The key steps are:

Substrate Release: Upon cell disruption, lipases act on membrane lipids to release

polyunsaturated fatty acids (PUFAs). The primary precursor for C9 volatiles is linoleic acid
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(18:2).

Oxygenation: The enzyme 9-Lipoxygenase (9-LOX) catalyzes the stereospecific insertion of

molecular oxygen into linoleic acid at the C-9 position. This reaction forms 9(S)-hydroperoxy-

(10E,12Z)-octadecadienoic acid (9-HPOD).[3]

Cleavage: Hydroperoxide Lyase (HPL), a specialized cytochrome P450 enzyme (CYP74

family), cleaves the 9-HPOD molecule.[3] This cleavage yields two fragments: a nine-carbon

volatile aldehyde, (E)-2-nonenal (trans-2-nonenal), and 9-oxononanoic acid.

Reduction: Finally, the aldehyde is converted to the corresponding alcohol. Alcohol

Dehydrogenase (ADH) reduces trans-2-nonenal to produce ** trans-2-Nonen-1-ol**. This

final step contributes to the diversity of GLVs emitted by the plant.

This pathway is visualized in the diagram below.

Biosynthesis Pathway of trans-2-Nonen-1-ol

Linoleic Acid (18:2)
(from membrane lipids)

9-Lipoxygenase
(9-LOX)

9(S)-HPOD
(9-hydroperoxyoctadecadienoic acid)

Hydroperoxide Lyase
(HPL)

trans-2-Nonenal Alcohol Dehydrogenase
(ADH) trans-2-Nonen-1-ol

9-Oxononanoic acid

Click to download full resolution via product page

Figure 1. Biosynthesis pathway of trans-2-Nonen-1-ol.

Quantitative Data
The efficiency of trans-2-Nonen-1-ol synthesis depends on the kinetic properties of the

involved enzymes and the concentration of precursors, which can vary significantly between

plant species and under different stress conditions. Below is a summary of relevant quantitative

data.
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Enzyme
Plant
Source

Substrate K_m (µM) V_max
Specific
Activity

Referenc
e

9-

Lipoxygen

ase (9-

LOX)

Cucumber

(recombina

nt

CsLOX3)

Linoleic

Acid
20.7 N/A N/A [4]

Soybean

(LOX-1B)

Linoleic

Acid
7.7

30.0

nmol/mg/m

in

N/A

Hydropero

xide Lyase

(HPL)

Almond

(recombina

nt)

9-HPOD N/A N/A

2500

nmol/mg/m

in

[5]

Almond

(native)
9-HPOD N/A N/A

1000

nmol/mg/m

in

[5]

Alcohol

Dehydroge

nase

(ADH)

Prunus

mume

(recombina

nt

PmCAD1)

Cinnamald

ehyde
58.36

32.54

U/mg
N/A

Yeast Ethanol 21,500

0.426

µmol/min/

mg

N/A [6][7]

Crocus

sativus

Acetaldehy

de
1,900

30

nmol/min/

mg

N/A [8]

Note: N/A indicates data not available in the cited literature. Kinetic data for ADH with trans-2-

nonenal as a substrate is limited; values for similar aldehyde or alcohol substrates are provided

for reference.
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This section provides detailed methodologies for the extraction and analysis of key enzymes

and volatile compounds in the trans-2-Nonen-1-ol biosynthesis pathway.

Protocol 1: Spectrophotometric Assay for 9-
Lipoxygenase (9-LOX) Activity
This protocol measures LOX activity by monitoring the increase in absorbance at 234 nm,

which corresponds to the formation of conjugated dienes in the fatty acid hydroperoxide

product.[9][10]

Materials:

Phosphate Buffer (0.1 M, pH 6.5)

Linoleic Acid Substrate Solution (10 mM sodium linoleate)

Tween 20

Sodium Hydroxide (0.5 M)

Plant tissue (e.g., leaves)

Liquid nitrogen, mortar, and pestle

Centrifuge, spectrophotometer, and quartz cuvettes

Procedure:

Enzyme Extraction: a. Homogenize 1 gram of fresh plant tissue to a fine powder in liquid

nitrogen using a pre-chilled mortar and pestle. b. Add 5 mL of cold phosphate buffer (0.1 M,

pH 6.5) and continue grinding until a homogenous slurry is formed. c. Transfer the slurry to a

centrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C. d. Carefully collect the

supernatant, which contains the crude enzyme extract. Keep on ice.

Substrate Preparation (10 mM Sodium Linoleate): a. In a light-protected flask, mix 78 µL of

linoleic acid and 90 µL of Tween 20 with 10 mL of boiled, deionized water. b. Mix gently to
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avoid bubbles. Add 0.5 M NaOH dropwise until the solution clarifies. c. Adjust the final

volume to 25 mL with deionized water. Aliquot and store at -20°C.

Assay: a. Set up a 1 mL reaction in a quartz cuvette. b. Add 980 µL of phosphate buffer (0.1

M, pH 6.5) to the cuvette. c. Add 10 µL of the 10 mM sodium linoleate substrate solution. Mix

by inversion. d. Place the cuvette in the spectrophotometer and zero the instrument at 234

nm. e. To initiate the reaction, add 10-20 µL of the crude enzyme extract and mix

immediately. f. Record the increase in absorbance at 234 nm for 3-5 minutes.

Calculation: a. Determine the linear rate of change in absorbance per minute (ΔA₂₃₄/min). b.

Calculate enzyme activity using the Beer-Lambert law. One unit of activity is often defined as

the amount of enzyme that forms 1 µmol of hydroperoxide per minute. c. Activity (U/mL) =

(ΔA₂₃₄/min × Total Volume) / (ε × Path Length × Enzyme Volume), where ε (molar extinction

coefficient) for linoleic acid hydroperoxide is approximately 25,000 M⁻¹cm⁻¹.

Protocol 2: Spectrophotometric Assay for
Hydroperoxide Lyase (HPL) Activity
This assay measures HPL activity by monitoring the decrease in absorbance at 234 nm, which

corresponds to the cleavage of the conjugated diene system of the fatty acid hydroperoxide

substrate.[5]

Materials:

Sodium Phosphate Buffer (50 mM, pH 6.5)

9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) substrate (e.g., from a

commercial supplier like Larodan)

Enzyme extract (prepared as in Protocol 3.1)

Spectrophotometer and UV-transparent cuvettes

Procedure:

Reaction Setup: a. Prepare a 1 mL reaction mixture in a cuvette containing 50 mM sodium

phosphate buffer (pH 6.5). b. Add the enzyme extract (e.g., 20-50 µL) to the buffer.
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Assay: a. Place the cuvette in the spectrophotometer and equilibrate to 25°C. b. Start the

reaction by adding the 9-HPOD substrate to a final concentration of 20 µM. c. Immediately

monitor the decrease in absorbance at 234 nm for 5 minutes.

Calculation: a. Determine the initial linear rate of absorbance decrease (ΔA₂₃₄/min). b.

Calculate the specific activity in nmol of substrate consumed per minute per mg of protein. c.

Activity (nmol/min/mg) = [(ΔA₂₃₄/min) / ε] × 10⁶ × (1 / [Protein, mg/mL]), where ε is 25,000

M⁻¹cm⁻¹.

Protocol 3: Spectrophotometric Assay for Alcohol
Dehydrogenase (ADH) Activity
This protocol measures the activity of ADH by monitoring the reduction of NAD⁺ to NADH,

which results in an increase in absorbance at 340 nm. The reaction is run in the direction of

alcohol oxidation, but it is reversible, and the same enzyme catalyzes the reduction of

aldehydes.

Materials:

Pyrophosphate Buffer (50 mM, pH 8.8)

trans-2-Nonen-1-ol substrate (or ethanol as a standard)

β-Nicotinamide adenine dinucleotide (NAD⁺) solution (15 mM)

Enzyme extract (prepared as in Protocol 3.1)

Spectrophotometer and cuvettes

Procedure:

Reaction Setup: a. In a 3 mL cuvette, combine:

1.3 mL of 50 mM Sodium Pyrophosphate Buffer (pH 8.8)
1.5 mL of 15 mM NAD⁺ solution
0.1 mL of substrate solution (trans-2-Nonen-1-ol, concentration to be optimized, e.g., 10
mM) b. Mix by inversion and place the cuvette in a spectrophotometer thermostatted at
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25°C. Allow to equilibrate. c. Prepare a blank cuvette containing all reagents except the
enzyme extract.

Assay: a. Zero the spectrophotometer with the blank cuvette at 340 nm. b. Initiate the

reaction by adding 0.1 mL of the enzyme extract to the sample cuvette. c. Immediately mix

by inversion and record the increase in absorbance at 340 nm for 5-6 minutes.

Calculation: a. Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

b. Calculate enzyme activity using the molar extinction coefficient (ε) of NADH at 340 nm,

which is 6220 M⁻¹cm⁻¹. c. Activity (µmol/min/mL) = (ΔA₃₄₀/min × Total Volume) / (ε × Path

Length × Enzyme Volume).

Protocol 4: Analysis of Volatiles by Headspace Solid-
Phase Microextraction (HS-SPME) GC-MS
This protocol describes a common method for extracting and quantifying volatile compounds

like trans-2-Nonen-1-ol from plant tissue.

Materials:

Plant tissue (e.g., 0.5 g fresh weight)

20 mL glass vials with PTFE/silicone septa

Sodium chloride (NaCl)

Internal standard (e.g., 1-octanol)

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

Sample Preparation: a. Weigh a precise amount of plant tissue (e.g., 0.5 g) and place it into

a 20 mL glass vial. If studying wound response, inflict damage immediately before sealing

the vial. b. Add a saturated NaCl solution or solid NaCl (e.g., 1 g) to enhance the release of
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volatiles from the aqueous phase. c. Add a known amount of an internal standard for

quantification. d. Immediately seal the vial with the screw cap and septum.

Extraction (HS-SPME): a. Place the vial in a heating block or water bath set to a specific

temperature (e.g., 60°C). b. Allow the sample to equilibrate for a set time (e.g., 15 minutes).

c. Insert the SPME fiber through the septum into the headspace above the sample. Do not

let the fiber touch the sample. d. Expose the fiber for a defined extraction time (e.g., 30-60

minutes) at the same temperature.

GC-MS Analysis: a. After extraction, retract the fiber and immediately insert it into the heated

injection port (e.g., 250°C) of the GC-MS. b. Desorb the trapped volatiles from the fiber onto

the column for a set time (e.g., 5 minutes). c. Program the GC oven temperature to separate

the compounds. A typical program might be: hold at 40°C for 3 min, then ramp to 240°C at

5°C/min. d. Use helium as the carrier gas at a constant flow rate. e. Set the mass

spectrometer to scan a mass range of m/z 40-350 in electron ionization (EI) mode.

Identification and Quantification: a. Identify trans-2-Nonen-1-ol and other compounds by

comparing their mass spectra to libraries (e.g., NIST) and their retention times to those of

authentic standards. b. Quantify the compound by comparing its peak area to the peak area

of the internal standard.

Workflow and Logical Relationships
The experimental process for investigating the trans-2-Nonen-1-ol pathway involves parallel

analyses of gene expression, enzyme activity, and metabolite profiling. The following diagram

illustrates a typical experimental workflow.
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General Experimental Workflow for Pathway Analysis
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Figure 2. Experimental workflow for analyzing the pathway.

Conclusion
The biosynthesis of trans-2-Nonen-1-ol via the 9-LOX pathway represents a critical

component of the plant's chemical defense and signaling arsenal. This pathway rapidly
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converts membrane lipids into potent volatile compounds upon stress. Understanding the

kinetics and regulation of the key enzymes—9-LOX, HPL, and ADH—is essential for

applications in crop protection, food science, and the development of natural products. The

protocols and data presented in this guide provide a foundational framework for researchers to

investigate this important metabolic route. Future work, particularly in obtaining detailed kinetic

parameters for a wider range of plant species and specific enzyme isoforms, will further

illuminate the intricate control mechanisms governing the production of this and other green

leaf volatiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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